molecular formula C10H11NO5 B7894113 4-Nitro-2-propoxybenzoic acid

4-Nitro-2-propoxybenzoic acid

Cat. No. B7894113
M. Wt: 225.20 g/mol
InChI Key: YTHBINQRRJVZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-propoxybenzoic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Activities : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and analyzed for their anticonvulsant activities. These compounds demonstrated unique bonding features and physical properties that account for their anticonvulsant activities (D'angelo et al., 2008).

  • Oxidation Processes : A study on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid showed the impact of phase transfer agents in accelerating the reaction, highlighting the potential use of these processes in chemical synthesis (Lapicque & Storck, 1985).

  • Biological Material Analysis : The use of a water-soluble aromatic disulfide [5,5′-dithiobis(2-nitrobenzoic acid)] for determining sulfhydryl groups in biological materials shows its application in biochemical analysis (Ellman, 1959).

  • Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a relative of 4-Nitro-2-propoxybenzoic acid, has been identified as a versatile building block for the synthesis of various nitrogenous heterocycles, important in drug discovery (Křupková et al., 2013).

  • Luminescence Studies : Studies on luminescent lanthanide ion-based coordination polymers with nitrobenzoic acid ligands have revealed their weak luminescent properties in solid-state, offering insights into potential applications in materials science (de Bettencourt-Dias & Viswanathan, 2006).

  • Toxicity Evaluation : The toxicity of ethanolamine nitro/chloronitrobenzoates, including 4-nitrobenzoic acid, was evaluated, revealing their potential as new agents for treating infectious diseases with lower toxicity (Crisan et al., 2017).

  • Process Impurities in Pharmaceuticals : A study on proparacaine hydrochloride, a local anesthetic, identified impurities related to 3-nitro-4-propoxybenzoic acid, providing valuable information for quality control in pharmaceutical production (Yang et al., 2020).

  • Aromatic Nitro Compound Reduction : Research on the electrochemical reduction of aromatic nitro compounds like 4-nitrobenzophenone has contributed to understanding the reduction mechanisms in various pH conditions, useful in chemical process development (Laviron, Meunier‐Prest & Lacasse, 1994).

properties

IUPAC Name

4-nitro-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-5-16-9-6-7(11(14)15)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHBINQRRJVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-2-propoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Nitro-2-propoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Nitro-2-propoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Nitro-2-propoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Nitro-2-propoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Nitro-2-propoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.